molecular formula C6H13NS B1321601 Thian-4-ylmethanamine CAS No. 666263-17-8

Thian-4-ylmethanamine

Cat. No. B1321601
M. Wt: 131.24 g/mol
InChI Key: AWCWSADJWHZJOL-UHFFFAOYSA-N
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Description

Thian-4-ylmethanamine is a compound that is part of a broader class of chemicals which include thiophene derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The synthesis and study of such compounds can lead to the development of new materials and drugs.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamines involves the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile to construct the thieno[2,3-d]pyrimidine core. This process allows for the introduction of two diversity points, which can be further derivatized to introduce additional diversity points. The use of simple manual techniques for parallel reactions and purification procedures results in highly pure final products .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-2-ylmethanamines is characterized by the presence of a thieno[2,3-d]pyrimidine core. The derivatives of this core can be further modified at various positions to introduce different functional groups, which can significantly alter the chemical and physical properties of the molecules .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-2-ylmethanamines can undergo further chemical reactions, such as amide synthesis when the products contain ester groups at the 6-position of the thieno[2,3-d]pyrimidine. The scope and limitations of these reactions are important to consider when developing new compounds for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-2-ylmethanamines are influenced by the substituents attached to the thieno[2,3-d]pyrimidine core. These properties are crucial for determining the compound's suitability for various applications, including its potential use in pharmaceuticals. The synthesis method employed can also affect the purity and yield of the final product, which in turn can impact its physical and chemical characteristics .

Scientific Research Applications

Anticancer Activity

Thian-4-ylmethanamine derivatives have been evaluated for their potential anticancer activity. In a study, derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, which were synthesized using various amines including thiophen-2-ylmethanamine, exhibited significant anticancer activity against different cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).

Synthesis of Orthogonally Protected Derivatives

Research on thian-4-ylmethanamine includes the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives. These compounds are vital in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

Combinatorial Library for Drug Discovery

A combinatorial library of thieno[2,3-d]pyrimidin-2-ylmethanamines was synthesized for drug discovery applications. This approach allowed for the introduction of multiple diversity points, beneficial in creating a range of potential pharmacologically active compounds (Bogolubsky et al., 2007).

Antimicrobial Activity

A study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated its potential antimicrobial activity. The compound was analyzed through X-ray diffraction, spectroscopic techniques, and molecular docking studies, showing effectiveness against various microorganisms (Cakmak et al., 2022).

Corrosion Inhibition

Thian-4-ylmethanamine derivatives have been explored for their corrosion inhibition properties. A study focused on the adsorption and corrosion inhibition of a new synthesized thiophene Schiff base on mild steel in acidic solutions, displaying significant inhibition efficiency (Daoud et al., 2014).

Thiol-yne Reaction in Polymer Synthesis

The thiol-yne reaction, involving thian-4-ylmethanamine derivatives, is used in polymer synthesis and modification. This reaction is significant for its applications in network/gel syntheses, polymer synthesis, and surface modification (Lowe, 2014).

Synthesis of Novel Ligands

New tetradentate ligands were synthesized using thiophen-2-ylmethanamine. These ligands are essential in coordination chemistry for creating complex molecules with potential applications in various fields (Chiririwa & Aoyi, 2017).

Antibacterial Evaluation

Some derivatives of thian-4-ylmethanamine were synthesized and evaluated for their antibacterial properties. The study indicated activity against specific bacterial species, highlighting the compound's potential in addressing microbial resistance (Pitucha et al., 2010).

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Thian-4-ylmethanamine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis .

properties

IUPAC Name

thian-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c7-5-6-1-3-8-4-2-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCWSADJWHZJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615540
Record name 1-(Thian-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thian-4-ylmethanamine

CAS RN

666263-17-8
Record name 1-(Thian-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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